2-phenyl-2H-1,2,3-triazole
Overview
Description
2-phenyl-2H-1,2,3-triazole is a heterocyclic compound featuring a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the broader class of triazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2H-1,2,3-triazole typically involves the [3+2] cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction can be catalyzed by copper (Cu(I)) to improve yield and selectivity. The general procedure involves heating the reactants at reflux in solvents such as toluene, benzene, or alcohols, or using DMF/DMSO as solvents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability, efficiency, and safety. These methods often utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
2-phenyl-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable compound in drug discovery and development.
Medicine: Incorporated into pharmaceuticals for its therapeutic properties, including antifungal and anticancer drugs.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-phenyl-2H-1,2,3-triazole involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of enzymes like acetylcholinesterase and butyrylcholinesterase, leading to its use in treating conditions like Alzheimer’s disease . The compound’s ability to form hydrogen bonds and engage in π-π interactions with biological molecules underlies its diverse biological activities .
Comparison with Similar Compounds
2-phenyl-2H-1,2,3-triazole can be compared with other triazole derivatives, such as:
1,2,4-triazole: Another isomer with similar biological activities but different chemical properties.
Fluconazole: A triazole-based antifungal drug.
Voriconazole: Another antifungal agent with a triazole core.
Rufinamide: An antiepileptic drug containing a triazole ring
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .
Properties
IUPAC Name |
2-phenyltriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-9-6-7-10-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBWAYHAOLQZJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408120 | |
Record name | 2-Phenyl-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51039-49-7 | |
Record name | 2-Phenyl-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-phenyl-2H-1,2,3-triazole?
A1: this compound has the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol. []
Q2: How can circular dichroism (CD) spectroscopy be used to determine the anomeric configuration of C-glycosyl-2-phenyl-2H-1,2,3-triazoles?
A2: Research has demonstrated a correlation between the sign of the Cotton effect at the maximal UV absorption in CD spectra and the absolute configuration of the anomeric carbon atom in C-glycosyl-2-phenyl-2H-1,2,3-triazoles. This correlation allows for a simple and reliable method to assign the anomeric configuration of these compounds. [, , ]
Q3: What structural insights were gained from the crystal structure analysis of this compound-4-carboxylic acid?
A3: The crystal structure revealed that the dihedral angle between the triazole and phenyl ring planes in this compound-4-carboxylic acid is 4.72 (6)°. The crystal packing is characterized by classical inversion dimers formed through O—H⋯O hydrogen bonds between carboxylic acid groups. []
Q4: What is a significant application of this compound-4-carbaldehyde in material science?
A4: this compound-4-carbaldehyde can be used to synthesize Schiff base ligands. When these ligands are supported on mesoporous molecular sieves like MCM-41, they demonstrate excellent catalytic activity in the epoxidation of α,β-unsaturated ketones using H2O2. [, ]
Q5: How can palladium be utilized in the functionalization of this compound derivatives?
A5: Palladium catalysts can facilitate regioselective acyloxylation of this compound derivatives. This reaction occurs specifically at the ortho-position of the phenyl ring, offering a synthetic route to access acyloxylated 2-phenyl-2H-1,2,3-triazoles. []
Q6: Can this compound derivatives be used in the synthesis of biologically relevant molecules?
A6: Yes, this compound derivatives serve as crucial building blocks in the synthesis of C-nucleoside analogs. These analogs are particularly interesting due to their potential as antiviral and anticancer agents. [, , , , , , , , , , , , ]
Q7: What interesting reaction occurs between this compound-4-carbaldehyde and triethylenetetramine?
A7: This reaction leads to the formation of a novel binucleating ligand. This ligand is notable for its rigidity, imparted by the formation of a five-membered imidazolidine ring, and its intricate three-dimensional structure stabilized by extensive π-π interactions involving all three aromatic arms. []
Q8: How can this compound derivatives be incorporated into iridium complexes, and what are the potential applications of these complexes?
A8: Bis-cyclometalated iridium(III) complexes can be synthesized using 2-phenyl-2H-[1,2,3]triazole as a cyclometalating ligand. These complexes demonstrate promising deep-blue emission at 77 K, highlighting their potential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. []
Q9: Are there synthetic routes to produce 2-phenyl-2H-1,2,3-triazoles from furoxan derivatives?
A9: Yes, several rearrangement reactions involving furoxan derivatives can lead to the formation of this compound derivatives. These include:
- Thermal recyclization of 3-methyl-4-acetyl(benzoyl)furoxans phenylhydrazones []
- Base-induced rearrangement of furoxanyl ketone phenylhydrazones []
- Multi-step rearrangements of azofuroxan derivatives []
Q10: What are some unique reactions involving trifluoromethanesulfonyl compounds and 2-phenyl-2H-1,2,3-triazoles?
A10: Research indicates that reactions of 2-phenyl-2H-1,2,3-triazoles with trifluoromethanesulfonyl chloride or trifluoromethanesulfonic anhydride can lead to various trifluoromethyl sulfones and perfluoroalkanesulfonamides. These compounds are valuable building blocks in organic synthesis and medicinal chemistry. [, , , ]
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